2,2'-Bithiophene, 5-[1,1'-biphenyl]-4-yl-
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Overview
Description
2,2’-Bithiophene, 5-[1,1’-biphenyl]-4-yl-: is an organic compound that belongs to the class of bithiophenes. These compounds are characterized by the presence of two thiophene rings connected by a single bond. The addition of a biphenyl group at the 5-position of the bithiophene structure enhances its electronic properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cross-Coupling Reactions: The most common method for synthesizing 2,2’-Bithiophene, 5-[1,1’-biphenyl]-4-yl- involves cross-coupling reactions.
Stille Coupling: Another method involves the Stille coupling reaction, where stannylated thiophenes are coupled with halogenated biphenyls under palladium catalysis.
Industrial Production Methods: Industrial production of this compound often employs large-scale cross-coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Bromine, iodine.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry:
Organic Electronics: The compound is used in the synthesis of organic semiconductors and conductive polymers.
Photovoltaics: It is employed in the development of organic photovoltaic cells due to its excellent electronic properties.
Biology and Medicine:
Biosensors: The compound is used in the fabrication of biosensors for detecting various biological molecules.
Industry:
Mechanism of Action
The mechanism of action of 2,2’-Bithiophene, 5-[1,1’-biphenyl]-4-yl- primarily involves its electronic properties. The compound’s π-electrons facilitate charge mobility, making it an effective material for electronic applications. In biological systems, it interacts with molecular targets through π-π interactions and hydrogen bonding, influencing various biochemical pathways .
Comparison with Similar Compounds
2,2’-Bithiophene: Lacks the biphenyl group, resulting in different electronic properties.
2,2’5’,2’'-Terthiophene: Contains an additional thiophene ring, which alters its electronic and structural properties.
2,2’5’,2’‘5’‘,2’‘’-Quaterthiophene: Has two additional thiophene rings, further enhancing its electronic properties.
Uniqueness: 2,2’-Bithiophene, 5-[1,1’-biphenyl]-4-yl- is unique due to the presence of the biphenyl group, which significantly enhances its electronic properties compared to other bithiophenes. This makes it particularly valuable in applications requiring high charge mobility and stability .
Properties
IUPAC Name |
2-(4-phenylphenyl)-5-thiophen-2-ylthiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14S2/c1-2-5-15(6-3-1)16-8-10-17(11-9-16)18-12-13-20(22-18)19-7-4-14-21-19/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJKDPQYLCTDNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(S3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441220 |
Source
|
Record name | 2,2'-Bithiophene, 5-[1,1'-biphenyl]-4-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
238397-96-1 |
Source
|
Record name | 2,2'-Bithiophene, 5-[1,1'-biphenyl]-4-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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